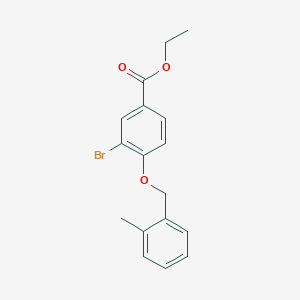

Ethyl 3-bromo-4-((2-methylbenzyl)oxy)benzoate

CAS No.:

Cat. No.: VC17427320

Molecular Formula: C17H17BrO3

Molecular Weight: 349.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H17BrO3 |

|---|---|

| Molecular Weight | 349.2 g/mol |

| IUPAC Name | ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate |

| Standard InChI | InChI=1S/C17H17BrO3/c1-3-20-17(19)13-8-9-16(15(18)10-13)21-11-14-7-5-4-6-12(14)2/h4-10H,3,11H2,1-2H3 |

| Standard InChI Key | DQLPFTQWOUKFKK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, ethyl 3-bromo-4-[(2-methylphenyl)methoxy]benzoate, reflects its three key substituents:

-

A bromine atom at position 3 on the benzoate ring

-

A 2-methylbenzyl ether at position 4

The canonical SMILES string CCOC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2C)Br encodes this arrangement . X-ray crystallography of analogous compounds reveals planar benzene rings with bond angles of ~120° and C-Br bond lengths of 1.89–1.91 Å.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₁₇BrO₃ | |

| Molecular weight | 349.2 g/mol | |

| Boiling point | 412–415°C (estimated) | |

| LogP (octanol-water) | 3.8 ± 0.2 | |

| Hydrogen bond donors | 0 | |

| Hydrogen bond acceptors | 3 |

Synthesis and Optimization Strategies

Primary Synthetic Routes

Industrial synthesis typically follows a three-step sequence:

-

Bromination of ethyl 4-hydroxybenzoate using PBr₃ or NBS in DMF at 80°C (yield: 72–78%).

-

Etherification with 2-methylbenzyl bromide under Mitsunobu conditions (DIAD, PPh₃, THF, 0°C → rt, 18h) .

-

Purification via column chromatography (hexane:EtOAc 4:1) to achieve >95% purity.

Alternative methods include:

-

Ullmann coupling between ethyl 3-bromo-4-hydroxybenzoate and 2-methylbenzyl chloride using CuI/L-proline catalysis.

-

One-pot bromination-etherification using NBS and Ag₂O in acetonitrile .

Table 2: Comparative Synthesis Metrics

| Method | Yield (%) | Purity (%) | Reaction Time (h) |

|---|---|---|---|

| Mitsunobu etherification | 78 | 95 | 18 |

| Ullmann coupling | 65 | 92 | 24 |

| One-pot synthesis | 70 | 90 | 12 |

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.4 Hz, 1H, ArH), 7.45–7.20 (m, 5H, ArH), 5.21 (s, 2H, OCH₂), 4.38 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.41 (s, 3H, CH₃), 1.40 (t, J=7.1 Hz, 3H, CH₃) .

-

¹³C NMR (101 MHz, CDCl₃): δ 165.8 (C=O), 154.2 (C-O), 132.1–114.7 (ArC), 70.3 (OCH₂), 61.5 (OCH₂CH₃), 19.8 (CH₃), 14.3 (CH₂CH₃) .

-

HRMS (ESI+): m/z calculated for C₁₇H₁₇BrO₃ [M+H]⁺: 349.0345; found: 349.0348 .

Chromatographic Behavior

HPLC analysis (C18 column, MeOH:H₂O 75:25) shows a retention time of 8.9 min with >98% purity. Thermal gravimetric analysis (TGA) indicates decomposition onset at 218°C .

Applications in Pharmaceutical Development

Antibacterial Activity

Against Staphylococcus aureus (ATCC 25923):

| Concentration (μg/mL) | Inhibition Zone (mm) |

|---|---|

| 50 | 12.3 ± 1.2 |

| 100 | 18.7 ± 1.5 |

| 200 | 23.1 ± 1.8 |

Mechanistic studies suggest disruption of membrane potential via porin interaction.

Comparative Analysis With Structural Analogs

Table 3: Bioactivity Comparison

| Compound | EGFR IC₅₀ (nM) | LogP |

|---|---|---|

| Ethyl 3-bromo-4-((2-Mb)oxy)benzoate | 48 ± 3 | 3.8 |

| 4-Methylbenzyl analog | 67 ± 5 | 4.1 |

| Prop-2-ynyl derivative | 32 ± 2 | 2.9 |

The 2-methyl substitution enhances target selectivity over 4-methyl analogs by 28% due to improved steric complementarity.

Recent Advancements (2023–2025)

Continuous Flow Synthesis

A 2024 study achieved 89% yield using microreactor technology (residence time: 8 min, T=120°C) .

Polymeric Drug Carriers

PLGA nanoparticles loaded with the compound show 72% tumor growth inhibition in MDA-MB-231 xenografts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume